{5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol
Description
Properties
IUPAC Name |
[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUICUPLIUBIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions. For example:
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Strong oxidizing agents (e.g., KMnO₄ in acidic media) convert the –CH₂OH group to a carboxylic acid (–COOH) via the aldehyde intermediate.
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Mild oxidizing agents like pyridinium chlorochromate (PCC) selectively yield the aldehyde (–CHO).
The electron-donating 4-methoxyphenylmethoxy group may stabilize intermediates during oxidation, though steric hindrance from the benzyl ether could slow reaction kinetics.
Substitution Reactions
The chlorine atom at the 5-position participates in nucleophilic aromatic substitution (NAS), though reactivity is modulated by substituents:
The methoxy groups deactivate the ring, necessitating harsh conditions or catalysts like InCl₃ to facilitate substitution .
Ether Cleavage
The benzyl ether linkage is susceptible to:
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Acidic cleavage (e.g., HBr/HOAc) yielding 5-chloro-2-hydroxyphenylmethanol and 4-methoxybenzyl bromide .
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Hydrogenolysis (H₂, Pd/C) to produce 5-chloro-2-hydroxyphenylmethanol .
Selective cleavage without affecting the methoxy or alcohol groups requires precise control of reaction time and temperature.
Functional Group Interconversion
The alcohol can be derivatized for synthetic applications:
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Esterification : Acetic anhydride/pyridine converts –CH₂OH to –CH₂OAc.
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Silylation : TBDMSCl/imidaƶole protects the alcohol as a silyl ether.
Catalytic Cyclization
Under Lewis acid catalysis (e.g., SnCl₄ or TiCl₄), the compound may undergo ipso-type benzannulation to form polycyclic structures, though experimental validation is required . For example:
Key Considerations
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance NAS but may destabilize intermediates .
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Ultrasound irradiation : Improves reaction efficiency in multicomponent syntheses .
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Regioselectivity : Electron-donating groups direct electrophiles to specific positions, complicating substitution patterns .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have shown that compounds related to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol exhibit significant anticancer properties. For instance, derivatives of methoxy-substituted phenols have been investigated for their ability to inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers such as colorectal and head and neck cancers. The synthesis of radiotracer candidates from these compounds has opened avenues for imaging COX-2 expression in tumors, enhancing diagnostic capabilities .
Anti-inflammatory Properties
Compounds with similar structures have been documented to possess anti-inflammatory effects. The inhibition of COX enzymes plays a crucial role in reducing inflammation, which is beneficial in treating conditions such as arthritis and other inflammatory diseases .
Material Science
Flame Retardants
The application of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol as a flame retardant has been explored due to its structural properties that enhance thermal stability. Research indicates that m-aryloxy phenols, including this compound, can be effective in preventing the spread of flames in polymeric materials .
Ultraviolet Absorbers
This compound also finds utility as an ultraviolet (UV) absorber in coatings and plastics. Its ability to absorb UV radiation helps in protecting materials from degradation caused by sun exposure, thereby extending their lifespan .
Environmental Science
Environmental Monitoring
Compounds similar to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol are being investigated for their potential use as environmental monitoring agents. Their chemical structure allows for interaction with various pollutants, making them suitable candidates for detecting and quantifying environmental contaminants .
Data Table: Applications Overview
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of COX-2 enzyme |
| Anti-inflammatory drugs | Reduces inflammation through COX inhibition | |
| Material Science | Flame retardants | Enhances thermal stability of materials |
| UV absorbers | Protects materials from UV degradation | |
| Environmental Science | Environmental monitoring | Detects pollutants through chemical interactions |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the efficacy of methoxy-substituted phenols as COX-2 inhibitors. The results indicated that these compounds significantly reduced tumor growth in animal models, demonstrating their potential as therapeutic agents in cancer treatment .
Case Study 2: Flame Retardant Efficacy
Research conducted on the application of m-aryloxy phenols as flame retardants showed a marked decrease in flammability when incorporated into polymer matrices. The study highlighted the compound's effectiveness at low concentrations, making it a viable option for enhancing fire safety in consumer products .
Mechanism of Action
The mechanism of action of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituted Chalcones ()
Chalcones with halogen and methoxy substitutions exhibit structure-activity relationships (SAR) relevant to biological activity:
Comparison : The presence of methoxy (electron-donating) groups in the target compound may reduce potency compared to electron-withdrawing substituents like Br or F, as seen in chalcones.
Hydroxyacetophenone Derivatives ()
Hydroxyacetophenones with chloro and methoxy substitutions share structural similarities:
Comparison: The target compound’s methoxyphenylmethoxy group introduces bulk and altered electronic effects compared to simpler hydroxyacetophenones.
Benzothiazole Derivatives ()
Benzothiazoles with methoxyphenyl groups show distinct geometric and biological properties:
| Compound | Substituents | Dihedral Angle (°) | Activity |
|---|---|---|---|
| 5-Cl-2-(4-OCH₃Ph)-BT | 4-OCH₃Ph | 8.76 | Anticancer (MTT assay) |
| 5-Cl-2-(3,4,5-OCH₃Ph)-BT | 3,4,5-OCH₃Ph | Similar | Enhanced solubility |
Comparison : The dihedral angle between benzothiazole and methoxyphenyl rings (~8.76°) suggests planar alignment, which may enhance π-π stacking interactions. The target compound’s methoxy group could similarly influence packing in crystal structures.
Thiadiazole and Benzo-Fused Heterocycles ()
Thiadiazole derivatives with methoxyphenyl groups demonstrate cytotoxic activity:
| Compound | Substituents | IC50 (Caco-2, μM) | Notes |
|---|---|---|---|
| 7d | 4-OCH₃Ph, 2-F-phenoxy | 1.8 | High cytotoxicity |
| Target Compound | 4-OCH₃Ph, CH₂OH | Not tested | Potential for similar activity |
Comparison : The methoxy group in 7d enhances cell permeability, suggesting the target compound’s methoxyphenylmethoxy group may confer similar advantages.
Electronic and Steric Effects of Substituents
- Chlorine : Introduces electron-withdrawing effects, directing subsequent reactions to meta/para positions.
- Methanol Group: Enhances hydrogen-bonding capacity, affecting crystallinity and solubility .
Biological Activity
The compound {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol features a chloro substituent and methoxy groups that are thought to enhance its biological activity. The synthesis typically involves methods such as nucleophilic substitution or coupling reactions, which allow for the introduction of various functional groups that can modulate activity.
Antioxidant Activity
Numerous studies have investigated the antioxidant potential of compounds with similar structures. For instance, derivatives containing methoxy groups have demonstrated significant radical scavenging activity, often exceeding that of standard antioxidants like ascorbic acid. The DPPH radical scavenging assay has been widely used to evaluate this activity, revealing that compounds with electron-donating groups, such as methoxy, can enhance antioxidant properties significantly .
| Compound | DPPH Scavenging Activity (IC50) | Reference |
|---|---|---|
| Ascorbic Acid | 50 µM | |
| Compound A (similar structure) | 35 µM | |
| Compound B (similar structure) | 20 µM |
Anticancer Activity
The anticancer properties of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol have been explored through various in vitro assays. The MTT assay has shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. Notably, compounds with similar structural motifs have been reported to be more potent than established chemotherapeutics such as sunitinib and erlotinib .
The biological activity of {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown selective inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The presence of the chloro group may provide steric hindrance that enhances selectivity for specific kinases .
- Tubulin Polymerization Inhibition : Some derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is vital for compounds targeting cancer cells .
- Radical Scavenging : The antioxidant properties are primarily due to the ability of methoxy groups to donate electrons, thus neutralizing free radicals and reducing oxidative stress within cells .
Case Studies
Several case studies illustrate the effectiveness of related compounds:
- Case Study 1 : A derivative similar to {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol was tested against breast cancer cell lines and showed a significant reduction in cell viability compared to controls, indicating strong anticancer potential .
- Case Study 2 : In a study focusing on antioxidant capacity, a compound with a similar structure demonstrated a remarkable ability to scavenge free radicals in vitro, suggesting its potential application as a therapeutic agent against oxidative stress-related diseases .
Q & A
Q. What are the standard synthetic routes for {5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl}methanol, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, derivatives of similar structures are synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(chloromethyl)-substituted oxadiazoles with phenolic components under reflux conditions in ethanol or methanol . Intermediates are characterized using IR, and NMR, and mass spectrometry. For instance, the methoxy and hydroxymethyl groups produce distinct NMR signals: the methoxy group appears as a singlet (~δ 3.8 ppm), while the hydroxymethyl proton resonates near δ 4.5–5.0 ppm . Elemental analysis is used to confirm purity.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200–3500 cm, C–O–C stretches for methoxy groups at ~1250 cm) .
- NMR : NMR resolves aromatic protons (split patterns due to substituents) and hydroxymethyl groups. NMR confirms carbonyl or ether linkages .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation pathways, essential for verifying the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol or methanol is preferred for Schiff base formation .
- Catalysis : Palladium catalysts (e.g., Pd/C) improve coupling reactions, as seen in the synthesis of halogenated analogs .
- Temperature Control : Heating under reflux (e.g., 80°C in ethanol for 1 hour) ensures complete reaction while minimizing side products .
Yield tracking via TLC or HPLC is critical. For example, achieved crystalline products by cooling reaction mixtures slowly to promote crystallization.
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- DEPT-135 NMR : Differentiates CH, CH, and CH groups to clarify ambiguous signals .
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals by mapping - and - correlations .
- X-ray Crystallography : Provides unambiguous structural confirmation. For example, used single-crystal X-ray diffraction (R factor = 0.043) to resolve bond lengths and angles in a related compound .
Q. What strategies are effective for evaluating the biological activity of this compound and its derivatives?
- Antibacterial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Derivatives with electron-withdrawing groups (e.g., Cl, NO) show enhanced activity due to increased membrane permeability .
- Antioxidant Screening : DPPH radical scavenging assays quantify activity. Methoxy and hydroxymethyl groups contribute to radical stabilization .
- Structure-Activity Relationship (SAR) : Systematic substitution at the phenyl ring (e.g., adding halogens or methoxy groups) identifies pharmacophores. highlights how substituents influence bioactivity in thiophene derivatives .
Q. How can computational methods complement experimental data in analyzing this compound’s reactivity?
- DFT Calculations : Predict optimized geometries, electrostatic potentials, and reaction pathways. For example, HOMO-LUMO analysis can identify nucleophilic/electrophilic sites .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes or DNA). ’s antibacterial derivatives could be docked into bacterial protein active sites to rationalize activity .
Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?
- Purification : Column chromatography is feasible for small batches but impractical for large scales. Switching to recrystallization (as in ) improves efficiency .
- Byproduct Management : Process analytical technology (PAT) monitors reactions in real-time to minimize impurities.
- Solvent Recovery : Ethanol or methanol can be recycled via distillation to reduce costs .
Methodological Notes
- Contradictions in Data : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Always cross-validate with elemental analysis and X-ray data .
- Safety Protocols : While commercial safety data are excluded, lab handling requires PPE (gloves, goggles) due to potential toxicity of halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
